molecular formula C12H23NO4 B13898563 Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate

Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate

Cat. No.: B13898563
M. Wt: 245.32 g/mol
InChI Key: ZWVVGKDZYDKWNQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate is a chemical compound with a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol . It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 1-hydroxypropyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This makes it a valuable tool in studying biochemical processes and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. Its hydroxypropyl group allows for unique interactions and reactions that are not possible with other derivatives .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxypropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-5-9(14)10-8-13(6-7-16-10)11(15)17-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

ZWVVGKDZYDKWNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CN(CCO1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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